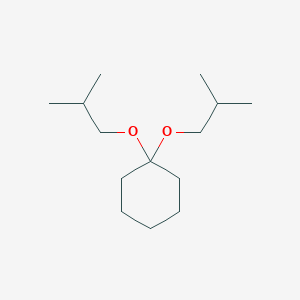

1,1-Bis(2-methylpropoxy)cyclohexane

Description

1,1-Bis(2-methylpropoxy)cyclohexane is a cyclohexane derivative substituted with two 2-methylpropoxy (isobutoxy) groups at the 1,1-positions. The 2-methylpropoxy group, a branched alkoxy substituent, likely imparts moderate polarity and solubility in organic solvents. Such compounds are often utilized in industrial applications, including polymer synthesis, catalysts, or intermediates in organic reactions .

Properties

CAS No. |

52162-29-5 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

1,1-bis(2-methylpropoxy)cyclohexane |

InChI |

InChI=1S/C14H28O2/c1-12(2)10-15-14(16-11-13(3)4)8-6-5-7-9-14/h12-13H,5-11H2,1-4H3 |

InChI Key |

MBDCYDNGEJSIGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1(CCCCC1)OCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC)

- Substituents : Two tert-butylperoxy (O–O-containing) groups.

- Key Properties :

- Contrast : Unlike 1,1-Bis(2-methylpropoxy)cyclohexane, BTBPC’s peroxide functionality makes it highly reactive and hazardous under thermal stress.

1,1-Bis(4-hydroxyphenyl)cyclohexane

- Substituents : Two 4-hydroxyphenyl groups.

- Key Properties :

- Contrast: The phenolic hydroxyl groups enhance polarity and hydrogen-bonding capacity, making this compound suitable for high-temperature polymer applications (e.g., epoxy resins) compared to the alkoxy derivative .

1,1'-Bis(p-methoxyphenyl)cyclohexane

1-Bromo-2-(2-methylpropoxy)cyclohexane

- Substituents : One 2-methylpropoxy group and one bromine atom.

- Key Properties :

- Contrast : The presence of bromine introduces halogen-based reactivity absent in this compound, making it more versatile in synthetic chemistry .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Thermal Behavior : Peroxide derivatives (e.g., BTBPC) exhibit autocatalytic decomposition kinetics, necessitating rigorous safety protocols . In contrast, alkoxy derivatives like this compound are expected to show higher thermal stability.

- Synthetic Utility: Brominated analogs (e.g., 1-Bromo-2-(2-methylpropoxy)cyclohexane) are valuable intermediates in nucleophilic substitutions, whereas phenolic derivatives serve as monomers in polymer synthesis .

- Market Dynamics: Derivatives like 1,1-Bis(4-aminophenyl)cyclohexane have significant market demand in regions like the USA and EU, driven by industrial applications .

Challenges and Opportunities

- Data Gaps: Limited toxicological and thermodynamic data for this compound necessitate further study .

- Safety Considerations: Peroxide analogs require specialized handling, while phenolic derivatives demand strict exposure controls due to undefined toxicity profiles .

- Innovation Potential: Branched alkoxy groups may offer unique solubility advantages in green chemistry applications, warranting exploration in solvent design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.